1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol
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Overview
Description
1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol is an organic compound that features a unique structure combining a chloro group, a phenylpropynyl group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol typically involves the reaction of 3-phenylprop-2-yn-1-ol with 1-chloro-2,3-epoxypropane under basic conditions. The reaction proceeds through the nucleophilic attack of the alkoxide ion formed from 3-phenylprop-2-yn-1-ol on the epoxide ring, followed by ring opening and subsequent formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a secondary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and biochemical studies .
Comparison with Similar Compounds
3-Phenyl-2-propyn-1-ol: Shares the phenylpropynyl group but lacks the chloro and propanol components.
1-Chloro-3-phenylpropane: Contains the chloro and phenyl groups but lacks the propynyl and hydroxyl groups.
1-Phenyl-2-propyn-1-ol: Similar structure but differs in the position of the hydroxyl group.
Uniqueness: 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
51453-68-0 |
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Molecular Formula |
C12H13ClO2 |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
1-chloro-3-(3-phenylprop-2-ynoxy)propan-2-ol |
InChI |
InChI=1S/C12H13ClO2/c13-9-12(14)10-15-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12,14H,8-10H2 |
InChI Key |
GYSFZWCMDVTFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCOCC(CCl)O |
Origin of Product |
United States |
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